Rubescensin A

Descripción general

Descripción

La rubescensina A es un compuesto diterpenoide natural aislado de la planta Isodon rubescens. Este compuesto pertenece a la familia de diterpenoides ent-kaurano y ha captado una atención significativa debido a sus diversas actividades biológicas, que incluyen propiedades antitumorales, antiinflamatorias y antibacterianas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La rubescensina A se puede sintetizar a través de una serie de reacciones químicas que comienzan con la oridonina, otro diterpenoide que se encuentra en Isodon rubescens. La síntesis implica una transformación de dos pasos de la oridonina a un esqueleto de 15,16-seco-ent-kaurano, seguido de modificaciones adicionales para producir rubescensina A .

Métodos de producción industrial

La producción industrial de rubescensina A normalmente implica la extracción de las hojas de Isodon rubescens. El proceso de extracción puede incluir extracción asistida por ultrasonidos (UAE) para mejorar el rendimiento y la eficiencia . Además, se han desarrollado técnicas de microemulsión para mejorar la solubilidad y la biodisponibilidad de la rubescensina A .

Análisis De Reacciones Químicas

Types of Chemical Reactions

Rubescensin A can undergo several types of chemical reactions:

-

Oxidation Oxidation of this compound can yield different derivatives with altered biological activities.

-

Reduction Reduction reactions can modify the functional groups in this compound, leading to new compounds with potential therapeutic applications.

-

Substitution Substitution reactions can introduce new functional groups into the this compound molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Several reagents and conditions are commonly used in the chemical reactions of this compound:

-

Oxidizing Agents Potassium permanganate () and chromium trioxide () can be used as oxidizing agents.

-

Reducing Agents Sodium borohydride () and lithium aluminum hydride () can be used as reducing agents.

-

Substitution Reagents Halogens (, ) and alkylating agents are used as substitution reagents.

Major Products Formed

The chemical reactions of this compound can produce various oxidized, reduced, and substituted derivatives. These derivatives often exhibit enhanced or altered biological activities compared to the parent compound.

Comparison with Similar Compounds

This compound shares structural and functional similarities with other ent-kaurane diterpenoids:

-

Oridonin Another diterpenoid from Isodon rubescens with similar anti-tumor and anti-inflammatory properties .

-

Rabdoternins A group of diterpenoids isolated from Isodon rubescens with diverse biological activities.

-

Xerophilusin N A diterpenoid with anti-inflammatory and anti-bacterial properties.

This compound is unique due to its specific molecular structure and the range of biological activities it exhibits. Its ability to undergo various chemical modifications further enhances its potential for therapeutic applications.

Rubescensin S

Rubescensin S is a natural kaurane-type diterpenoid with cytotoxic activities against the human leukemia K562 cell line . Nan et al. reported a facile and mild synthetic approach through D ring-opening at the C15-C16 bond, together with installation of a lactone functionality at the C-6 and C-15 positions .

Isodonrubescin B

The structure of compound Isodonrubescin B was established as 6β,11α-dihydroxy-16β-ethoxymethyl-6,7-seco-6,20-exoxy-1α,7-olide-ent-kaur-15-one .

Rubescensin D

Rubescensin D, a diterpenoid isolated from Rabdosia rubescens, has a novel structure determined by detailed spectroscopic analysis .

Aplicaciones Científicas De Investigación

Anticancer Activity

Research highlights the significant anticancer properties of Rubescensin A. It has been shown to exert effects on various cancer types through multiple mechanisms:

- Cell Cycle Arrest : this compound induces cell cycle arrest in cancer cells, which prevents them from proliferating. This effect has been documented in esophageal squamous cell carcinoma (ESCC) studies where water extracts of Rabdosia rubescens inhibited cell proliferation and induced apoptosis .

- Apoptosis Induction : The compound promotes programmed cell death in tumor cells, enhancing the efficacy of existing chemotherapeutic agents .

- Inhibition of Angiogenesis : By blocking the formation of new blood vessels that tumors require for growth, this compound contributes to tumor regression .

Antibacterial Properties

This compound also demonstrates antibacterial activity against various pathogens. Studies have indicated its effectiveness in combating bacterial infections, which is vital given the rise of antibiotic-resistant strains. The compound's mechanism involves disrupting bacterial cell walls and inhibiting essential bacterial functions .

Case Study 1: Cancer Treatment

A comprehensive review highlighted that Rabdosia rubescens extracts containing this compound significantly improved survival rates in cancer patients when used as an adjuvant therapy alongside conventional treatments. Clinical trials indicated a reduction in tumor recurrence rates among those treated with formulations containing this compound .

Case Study 2: Antibacterial Efficacy

In vitro studies demonstrated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was particularly effective against strains resistant to traditional antibiotics, showcasing its potential as a novel therapeutic agent .

Comparative Analysis of Active Compounds

To better understand the role of this compound within the broader context of bioactive compounds from Rabdosia rubescens, the following table summarizes key active ingredients and their respective applications:

| Compound | Primary Activity | Applications |

|---|---|---|

| This compound | Anticancer, Antibacterial | Cancer treatment, infection control |

| Oridonin | Antitumor | Cancer therapy, anti-inflammatory |

| Ponicidin | Antimicrobial | Infection treatment |

| Flavonoids | Antioxidant | General health benefits, anti-inflammatory |

Mecanismo De Acción

El mecanismo de acción de la rubescensina A implica múltiples objetivos y vías moleculares:

Inducción de la apoptosis: La rubescensina A induce la apoptosis en las células cancerosas al activar las vías dependientes de la caspasa y aumentar la expresión de proteínas proapoptóticas.

Efectos antiinflamatorios: La rubescensina A inhibe la producción de citoquinas y mediadores proinflamatorios, como el factor de necrosis tumoral alfa (TNF-α) y la interleucina-6 (IL-6).

Actividad antibacteriana: La rubescensina A interrumpe las membranas celulares bacterianas e inhibe el crecimiento de varias cepas bacterianas.

Comparación Con Compuestos Similares

La rubescensina A se puede comparar con otros diterpenoides ent-kaurano similares, como:

Oridonin: Otro diterpenoide de Isodon rubescens con propiedades antitumorales y antiinflamatorias similares.

Rabdoterninas: Un grupo de diterpenoides aislados de Isodon rubescens con diversas actividades biológicas.

Xerophilusina N: Un diterpenoide con propiedades antiinflamatorias y antibacterianas.

La rubescensina A es única debido a su estructura molecular específica y la gama de actividades biológicas que exhibe. Su capacidad de someterse a diversas modificaciones químicas mejora aún más su potencial para aplicaciones terapéuticas.

Actividad Biológica

Rubescensin A is a compound derived from the plant Rabdosia rubescens, known for its diverse biological activities. This article explores its biological activity, including its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Isolation

This compound is a diterpenoid compound, structurally characterized by its unique arrangement of carbon atoms and functional groups. The isolation of this compound typically involves extraction methods such as solvent extraction followed by chromatographic techniques to purify the compound from plant material.

Biological Activities

This compound exhibits a range of biological activities, which are summarized in the following table:

- Anticancer Activity : this compound has been shown to induce apoptosis in cancer cells via the activation of the p53 signaling pathway. It inhibits key proteins involved in cell cycle progression, such as CCNA2 and CDK2, leading to cell cycle arrest at the G1 phase .

- Antimicrobial Effects : The compound's antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit vital metabolic processes within the bacteria .

- Anti-inflammatory Mechanism : this compound modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes such as COX-2, contributing to its anti-inflammatory effects .

- Antioxidant Properties : It enhances the body's antioxidant defenses by upregulating endogenous antioxidant enzymes and scavenging reactive oxygen species (ROS), thus protecting cells from oxidative damage .

Case Study 1: Anticancer Efficacy

A study investigated the effects of this compound on esophageal squamous cell carcinoma (ESCC) cells. The results indicated that treatment with this compound led to significant reductions in cell viability and induced apoptosis through mitochondrial pathways. The study highlighted the potential of this compound as a therapeutic agent for ESCC .

Case Study 2: Antimicrobial Activity

In another study, this compound was tested against various pathogenic bacteria, including strains resistant to conventional antibiotics. The results demonstrated that this compound exhibited potent antibacterial activity, making it a candidate for developing new antimicrobial agents .

Propiedades

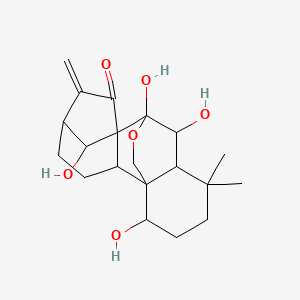

IUPAC Name |

9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O6/c1-9-10-4-5-11-18-8-26-20(25,19(11,14(9)22)15(10)23)16(24)13(18)17(2,3)7-6-12(18)21/h10-13,15-16,21,23-25H,1,4-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHTXBWLVGWJFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28957-04-2 | |

| Record name | Oridonin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.